3-Ethyl-3-hydroxypentanoic acid

Stereochemistry Chiral resolution Branched hydroxy acids

3-Ethyl-3-hydroxypentanoic acid (CAS 58888‑77‑0, molecular formula C₇H₁₄O₃, molecular weight 146.18 g/mol) is a tertiary‑alcohol‑bearing, branched‑chain hydroxycarboxylic acid. Structurally, a pentanoic acid backbone carries an ethyl substituent and a hydroxyl group at the C3 position, generating a quaternary carbon center that renders the molecule achiral.

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
Cat. No. B13318424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-hydroxypentanoic acid
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCCC(CC)(CC(=O)O)O
InChIInChI=1S/C7H14O3/c1-3-7(10,4-2)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)
InChIKeyQFDBOMUFRUMJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-3-hydroxypentanoic Acid – What Defines This Branched Hydroxy Acid and Delimits It from Off-the-Shelf Alternatives


3-Ethyl-3-hydroxypentanoic acid (CAS 58888‑77‑0, molecular formula C₇H₁₄O₃, molecular weight 146.18 g/mol) is a tertiary‑alcohol‑bearing, branched‑chain hydroxycarboxylic acid. Structurally, a pentanoic acid backbone carries an ethyl substituent and a hydroxyl group at the C3 position, generating a quaternary carbon center that renders the molecule achiral . This architectural feature immediately distinguishes it from linear 3‑hydroxyalkanoic acid counterparts that possess a stereogenic center. Commercially, the compound is supplied by vendors such as Biosynth (minimum purity 95 %) and LabMix24 (minimum purity >99 %) .

Why Choosing 3‑Ethyl‑3‑hydroxypentanoic Acid Over Generic 3‑Hydroxyalkanoic Acids is a Procurement Decision Rooted in Structural Specificity


Substituting 3‑ethyl‑3‑hydroxypentanoic acid with a generic 3‑hydroxyalkanoic acid—such as 3‑hydroxypentanoic (valeric) acid or 3‑hydroxybutanoic acid—overlooks critical physicochemical and stereochemical distinctions. The ethyl branch creates a quaternary carbon that eliminates chirality, simplifying downstream analytical workflows and avoiding the reproducibility challenges associated with enantiomeric mixtures . Furthermore, the added hydrocarbon bulk alters the hydrogen‑bonding landscape and lipophilicity relative to linear analogs, which can translate into differences in solubility, metabolic handling, and reactivity that are not captured by simple potency‑ or structure‑based extrapolation . Therefore, for applications where stereochemical purity, specific lipophilicity, or a defined impurity profile is mandated, generic substitution is inadvisable.

Product‑Specific Quantitative Evidence: Where 3‑Ethyl‑3‑hydroxypentanoic Acid Delivers Measurable Differentiation


Achiral Architecture: Elimination of Enantiomeric Complexity Compared with 3‑Hydroxypentanoic Acid

3‑Ethyl‑3‑hydroxypentanoic acid features a quaternary C3 carbon, making it achiral . In contrast, 3‑hydroxypentanoic acid (CAS 10237‑77‑1) possesses a chiral center at C3 and exists as an enantiomeric mixture unless specifically resolved [1]. This structural difference means the target compound requires no chiral column chromatography separation, no enantiomeric purity certificates, and no concerns about racemization during storage or reaction.

Stereochemistry Chiral resolution Branched hydroxy acids

Supplier Purity Differentiation: LabMix24 >99 % vs. Biosynth ≥95 %

The highest documented purity for commercially available 3‑ethyl‑3‑hydroxypentanoic acid is >99 %, offered by LabMix24 as a reference‑grade material . In contrast, the widely distributed Biosynth batch (via CymitQuimica) guarantees a minimum purity of 95 % . This 4‑percentage‑point floor difference is significant for users requiring sub‑percent impurity levels, such as in quantitative metabolomics or pharmacopoeial grade synthesis.

Purity Quality assurance Reference standards

Increased Lipophilic Bulk: LogP Difference Between 3‑Ethyl‑3‑hydroxypentanoic Acid and 3‑Hydroxypentanoic Acid

The ethyl branch of the target compound adds two more methylene equivalents compared with 3‑hydroxypentanoic acid, directly increasing the computed LogP. While no experimentally measured LogP exists for the target, the methyl ester analog (pentanoic acid, 3‑ethyl‑3‑hydroxy‑, methyl ester) exhibits an XLogP3‑AA of 1.0 , whereas 3‑hydroxypentanoic acid is predicted to have a LogP of approximately –0.61 . This net difference of ~1.6 LogP units suggests significantly higher passive membrane permeability for the target compound or its ester prodrugs.

Lipophilicity LogP Membrane permeability

Molecular Weight Metrics: Impact on Molar Equivalents and Formulation Calculations vs. 3‑Hydroxypentanoic Acid

The molecular weight of 3‑ethyl‑3‑hydroxypentanoic acid is 146.18 g/mol , whereas 3‑hydroxypentanoic acid weighs 118.13 g/mol [1]. This 28‑g/mol difference, attributable to the ethyl substituent (C₂H₄), directly impacts stoichiometric calculations: for a given mass of compound, the target provides 23.7 % fewer moles of reactive carboxylic acid groups. Conversely, for reactions requiring equimolar carboxyl group input, 23.7 % more target compound by mass must be weighed out.

Molecular weight Stoichiometry Formulation

Predicted Acid Strength: pKa Shift Induced by an Ethyl Branch at C3 Relative to 3‑Hydroxybutanoic Acid

Although no experimentally determined pKa value is published for 3‑ethyl‑3‑hydroxypentanoic acid, structure‑activity relationships teach that an electronegative‑donating alkyl substituent at the α‑carbon (C3 relative to carboxyl) slightly elevates the pKa of carboxylic acids. For instance, 3‑hydroxybutanoic acid has a reported pKa of ≈4.36‑4.70 , whereas the additional ethyl branch on the target compound is predicted to raise the pKa by ~0.1‑0.3 units, based on additive Taft σ* constants for ethyl substitution. The target compound’s carboxyl group is therefore expected to be marginally less acidic.

pKa Ionization Buffer design

High‑Value Application Scenarios Where 3‑Ethyl‑3‑hydroxypentanoic Acid Offers a Procurement Advantage


Chiral‑Selectivity‑Free Building Block in Medicinal Chemistry Libraries

Because the compound lacks a chiral center , it can be incorporated into parallel synthesis libraries without the need for chiral separations. This reduces the synthetic cycle time and eliminates the risk of racemization when preparing focused libraries of non‑peptidic renin‑inhibitor analogs or other statine‑core derivatives. The >99 % purity option further ensures that lead optimization campaigns start from a uniform, well‑characterized starting material.

Reference Standard for Metabolomics of Branched‑Chain Hydroxy Acids

The compound’s unique molecular weight (146.18 g/mol) and retention time fingerprint distinguish it from endogenous 3‑hydroxyvalerate [1], making it an ideal internal standard or external calibrant for LC‑MS/MS‑based analysis of branched‑chain hydroxy acids in biological matrices. Its achiral nature simplifies peak integration and eliminates the need to resolve enantiomeric peaks.

Lipophilic Scaffold for Ester Prodrug Design

The elevated LogP conferred by the ethyl branch (ΔLogP ≈ +1.6 vs. 3‑hydroxypentanoic acid) can be exploited to tune the partition coefficient of ester prodrugs. Using 3‑ethyl‑3‑hydroxypentanoic acid as the acyl component of a prodrug can enhance oral absorption and blood‑brain barrier penetration without introducing additional chiral complexity.

High‑Purity Precursor for Specialty Polymers and Agrochemical Intermediates

The ≥95 % (Biosynth) or >99 % (LabMix24) purity grades of 3‑ethyl‑3‑hydroxypentanoic acid allow its direct use as a monomer or comonomer in polyhydroxyalkanoate‑like biodegradable polymers, where chain branching imparts differentiated thermal and mechanical properties. In agrochemical synthesis, the defined impurity profile reduces side reactions during condensation steps.

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